molecular formula C18H16BrN3O2 B4506282 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide

Cat. No.: B4506282
M. Wt: 386.2 g/mol
InChI Key: JOBPNYRLYAOCLP-UHFFFAOYSA-N
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Description

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide: is a synthetic organic compound that features a brominated indole moiety linked to a benzamide structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Acylation: The 6-bromoindole is then acylated with a suitable acyl chloride, such as 3-bromopropionyl chloride, in the presence of a base like triethylamine to form 3-(6-bromo-1H-indol-1-yl)propanoyl chloride.

    Amidation: The acyl chloride is reacted with 4-aminobenzamide in the presence of a base to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The exact mechanism of action of 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and benzamide moieties. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromoindole: Shares the brominated indole structure but lacks the benzamide moiety.

    4-aminobenzamide: Contains the benzamide structure but lacks the indole moiety.

    3-(6-bromo-1H-indol-1-yl)propanoyl chloride: An intermediate in the synthesis of the target compound.

Uniqueness

  • The combination of the brominated indole and benzamide moieties in 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide provides a unique structure that may confer distinct biological activities not observed in the individual components or similar compounds.

Properties

IUPAC Name

4-[3-(6-bromoindol-1-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-14-4-1-12-7-9-22(16(12)11-14)10-8-17(23)21-15-5-2-13(3-6-15)18(20)24/h1-7,9,11H,8,10H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBPNYRLYAOCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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